NAMPT inhibitor-linker 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

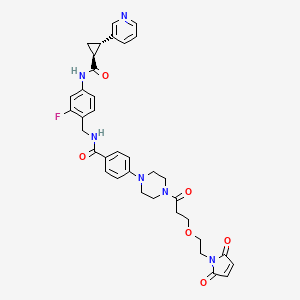

C36H37FN6O6 |

|---|---|

Molecular Weight |

668.7 g/mol |

IUPAC Name |

4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide |

InChI |

InChI=1S/C36H37FN6O6/c37-31-20-27(40-36(48)30-21-29(30)25-2-1-12-38-22-25)6-3-26(31)23-39-35(47)24-4-7-28(8-5-24)41-13-15-42(16-14-41)32(44)11-18-49-19-17-43-33(45)9-10-34(43)46/h1-10,12,20,22,29-30H,11,13-19,21,23H2,(H,39,47)(H,40,48)/t29-,30+/m1/s1 |

InChI Key |

ZIJGVXBDFVHKQP-IHLOFXLRSA-N |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NAMPT Inhibitor-Linker 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NAMPT inhibitor-linker 1, a key component in the development of innovative antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action, synthesis, and preclinical evaluation, offering valuable insights for researchers in oncology and drug development.

Introduction

This compound is a drug-linker conjugate designed for use in ADCs. It comprises a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) as the cytotoxic payload, connected to a linker that allows for conjugation to a monoclonal antibody. This technology enables the targeted delivery of the NAMPT inhibitor to cancer cells, thereby increasing its therapeutic index and minimizing systemic toxicity. A notable application of this inhibitor-linker is in the formulation of ADC-3, an antibody-drug conjugate that utilizes an anti-c-Kit monoclonal antibody to target specific cancer cells.[1]

NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production.[2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer therapies.[3] By inhibiting NAMPT, the intracellular pool of NAD+ is depleted, leading to a cascade of events that culminate in cancer cell death.[2][3]

Chemical Properties

The this compound is a complex molecule designed for effective conjugation and potent cytotoxicity.

Chemical Structure:

IUPAC Name: 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide

Molecular Formula: C₃₆H₃₇FN₆O₆

Molecular Weight: 668.71 g/mol

Mechanism of Action and Signaling Pathway

The cytotoxic payload of this compound functions by inhibiting the NAMPT enzyme, a rate-limiting step in the NAD+ salvage pathway. This inhibition leads to a depletion of intracellular NAD+, a critical coenzyme for numerous cellular processes.

The depletion of NAD+ has several downstream consequences for cancer cells:

-

Metabolic Collapse: NAD+ is a crucial cofactor for enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle. Its depletion disrupts these central metabolic pathways, leading to a severe energy crisis and ATP depletion within the cancer cell.

-

Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair. PARPs use NAD+ as a substrate, and their function is severely compromised in the absence of sufficient NAD+, leading to the accumulation of DNA damage and the induction of apoptosis.

-

Altered Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, stress response, and metabolism. The inhibition of NAMPT and subsequent reduction in NAD+ levels alter sirtuin activity, further contributing to cellular dysfunction.

-

Induction of Apoptosis: The combination of metabolic collapse, accumulation of DNA damage, and other cellular stresses ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ADCs containing NAMPT inhibitor payloads.

Table 1: In Vitro Cytotoxicity of Anti-c-Kit ADCs

| ADC | Cell Line | Target Antigen | IC₅₀ (pM) |

| ADC-3 | GIST-T1 | c-Kit | <3 |

| ADC-3 | NCI-H526 | c-Kit | 9 |

| ADC-4 | GIST-T1 | c-Kit | <7 |

| ADC-4 | NCI-H526 | c-Kit | 40 |

Data sourced from MedChemExpress product descriptions.[1][4]

Experimental Protocols

This section outlines the general methodologies for the synthesis and evaluation of this compound and its corresponding ADCs.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain. However, the general approach involves a multi-step organic synthesis to construct the NAMPT inhibitor payload, followed by the attachment of the linker moiety. The final step is the conjugation of the inhibitor-linker to the desired monoclonal antibody.

In Vitro Efficacy Assays

Cell Viability Assay:

-

Cell Seeding: Plate cancer cell lines (e.g., GIST-T1, NCI-H526) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the ADC (e.g., ADC-3) or control compounds.

-

Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.

-

Viability Assessment: Measure cell viability using a commercially available assay kit, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of cell viability.

-

Data Analysis: Plot the cell viability data against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

NAD+ Level Measurement:

-

Cell Treatment: Treat cells with the ADC or control compounds for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular metabolites.

-

NAD+ Quantification: Measure the intracellular NAD+ levels using a commercially available NAD/NADH assay kit or by LC-MS analysis.

-

Data Analysis: Normalize the NAD+ levels to the total protein concentration and compare the levels in treated cells to those in untreated controls.

In Vivo Efficacy Studies

Xenograft Mouse Model:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., GIST-T1) into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer the ADC (e.g., ADC-3) or vehicle control to the mice via a suitable route (e.g., intravenous injection).

-

Monitoring: Monitor tumor growth and the general health of the animals throughout the study.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

Conclusion

This compound represents a promising payload for the development of novel antibody-drug conjugates. Its potent mechanism of action, which involves the targeted depletion of NAD+ in cancer cells, offers a unique approach to cancer therapy. The preclinical data for ADCs utilizing this inhibitor-linker, such as ADC-3, demonstrate significant in vitro and in vivo efficacy. Further research and development in this area hold the potential to deliver new and effective treatments for patients with c-Kit-expressing and other cancers.

References

The Discovery and Synthesis of NAMPT Inhibitor-Linker 1: A Technical Guide for Drug Development Professionals

Abstract

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology due to its pivotal role in the NAD+ salvage pathway, which is frequently upregulated in cancer cells to meet their high metabolic demands. Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death. This technical guide provides an in-depth overview of the discovery and synthesis of NAMPT inhibitor-linker 1 (CAS 2241019-57-6), a key component in the development of next-generation antibody-drug conjugates (ADCs). We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction: The Rationale for Targeting NAMPT in Oncology

Nicotinamide adenine (B156593) dinucleotide (NAD+) is an essential coenzyme central to cellular metabolism and a substrate for enzymes involved in critical cellular processes, including DNA repair and signaling.[1] Cancer cells, with their accelerated proliferation and metabolic rates, exhibit a heightened dependence on NAD+. The salvage pathway, which recycles nicotinamide to NAD+, is the primary source of this coenzyme in mammalian cells, and NAMPT is the rate-limiting enzyme in this pathway.[1] The overexpression of NAMPT in various tumor types makes it a compelling therapeutic target.[2]

Early NAMPT inhibitors, such as FK866, demonstrated potent antitumor activity but were hampered in clinical trials by dose-limiting toxicities.[2] This challenge spurred the development of targeted delivery strategies, leading to the innovation of NAMPT inhibitor-based antibody-drug conjugates (ADCs). By conjugating a potent NAMPT inhibitor to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic payload can be delivered directly to cancer cells, thereby enhancing efficacy and widening the therapeutic window.[1][2]

Discovery of this compound

The journey to this compound began with a phenotypic screen that identified a potent NAMPT inhibitor scaffold.[3] Through a structure-based drug design approach, utilizing publicly available crystal structures of NAMPT and in-silico docking, this initial hit was optimized to enhance its potency and introduce a synthetically tractable handle for linker conjugation.[3] This optimization led to the identification of two key motifs that endowed the compounds with excellent cell-based potency: the (S,S) cyclopropyl (B3062369) carboxamide and the (S)-1-N-phenylethylamide.[3]

The core NAMPT inhibitor was then functionalized with a linker to create this compound. This drug-linker conjugate is designed for subsequent conjugation to a monoclonal antibody. One notable application is in the creation of ADC-3, which comprises this compound conjugated to an anti-c-Kit monoclonal antibody.[4][5]

Quantitative Data Summary

The potency of ADCs derived from this compound has been demonstrated in various cancer cell lines. ADC-3, for instance, has shown picomolar efficacy. The following table summarizes the in vitro cytotoxicity data for ADC-3.

| ADC | Target Antigen | Cell Line | IC50 | Reference |

| ADC-3 | c-Kit | GIST-T1 | <3 pM | [6][7] |

| ADC-3 | c-Kit | NCI-H526 | 9 pM | [6][7] |

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is proprietary, the general synthetic strategy can be elucidated from the patent literature (WO2020248064A1) and related research publications. The synthesis involves two key stages: the synthesis of the NAMPT inhibitor payload and its subsequent conjugation to the linker.

General Synthesis of the NAMPT Inhibitor Payload

The core of the NAMPT inhibitor is a 2-(pyridin-3-yl)cyclopropane-1-carboxamide derivative. The synthesis of this scaffold generally involves the following key steps:

-

Formation of the cyclopropane (B1198618) ring: This is often achieved through a cyclopropanation reaction, for example, using a suitable pyridine (B92270) derivative and a cyclopropanating agent.

-

Introduction of the carboxamide moiety: The cyclopropane carboxylic acid is then coupled with a substituted aniline (B41778) derivative to form the final carboxamide. The specific aniline derivative is chosen to allow for subsequent linker attachment.

Conjugation to the Linker

The NAMPT inhibitor payload, featuring a reactive handle such as an amine, is then conjugated to a linker. In the case of this compound, a maleimide-containing linker is utilized, which allows for covalent attachment to cysteine residues on a monoclonal antibody. The general conjugation process is as follows:

-

Activation of the linker: The linker, containing a maleimide (B117702) group on one end and a reactive group (e.g., an NHS ester) on the other, is prepared.

-

Coupling reaction: The activated linker is reacted with the amine-functionalized NAMPT inhibitor payload to form an amide bond, resulting in the final this compound conjugate.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize NAMPT inhibitors and their corresponding ADCs.

NAMPT Enzymatic Activity Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.

Principle: The assay is a coupled-enzyme reaction. NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Finally, the NAD+ produced is used by alcohol dehydrogenase (ADH) to reduce a substrate, leading to the production of a fluorescent signal (e.g., NADH), which is measured.[8]

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)

-

Test compound (dissolved in DMSO)

-

96-well or 384-well black plates

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a microplate, add the assay buffer, NAMPT enzyme, and the test compound dilutions.

-

Initiate the reaction by adding a substrate mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at Ex/Em = 340/460 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell Viability/Cytotoxicity Assay for ADCs (MTT Assay)

This assay determines the in vitro potency of an ADC by measuring its effect on the viability of antigen-expressing cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.[9][10]

Materials:

-

Antigen-positive cancer cell line (e.g., GIST-T1, NCI-H526)

-

Complete cell culture medium

-

NAMPT inhibitor ADC (e.g., ADC-3)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the ADC in complete culture medium.

-

Remove the medium from the cells and add the ADC dilutions. Include a vehicle-only control.

-

Incubate the plate for a specified period (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each ADC concentration by normalizing the data to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

NAMPT Signaling Pathway

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream effects of its inhibition.

Caption: The NAMPT signaling pathway and the point of inhibition.

Experimental Workflow for ADC Cytotoxicity Assay

The following diagram outlines the key steps in determining the in vitro cytotoxicity of a NAMPT inhibitor ADC.

Caption: A typical workflow for an ADC cytotoxicity assay.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. As a key component of potent and selective ADCs, it holds the promise of overcoming the limitations of earlier, non-targeted NAMPT inhibitors. This technical guide provides a comprehensive resource for researchers in the field, offering a summary of the discovery, synthesis, and in vitro characterization of this important molecule. The detailed experimental protocols and visual aids are intended to facilitate further research and development in this exciting area of oncology.

References

- 1. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 2. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

The Cutting Edge of Cancer Therapy: A Technical Guide to NAMPT Inhibitor-Linker 1 as an ADC Payload

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) emerging as a powerful modality. A critical component of an ADC's success lies in its cytotoxic payload. This technical guide delves into the innovative use of NAMPT inhibitor-linker 1 as a potent ADC payload, offering a novel mechanism of action for cancer treatment. By inhibiting Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway, these ADCs induce metabolic catastrophe and cell death in cancer cells, which often exhibit heightened dependency on this pathway.[1][2] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying biological pathways associated with this promising therapeutic strategy.

Core Concepts and Mechanism of Action

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD⁺) from nicotinamide. NAD⁺ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[2] Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD⁺, making them particularly vulnerable to NAMPT inhibition.[3]

The targeted delivery of a NAMPT inhibitor via an ADC minimizes systemic toxicities that have been observed with small molecule NAMPT inhibitors in clinical trials.[4][5][6] The ADC binds to a specific antigen on the surface of cancer cells, is internalized, and the NAMPT inhibitor payload is released, leading to a localized and potent cytotoxic effect.[2] This targeted approach improves the therapeutic window and enhances the anti-tumor efficacy.[4][5]

The mechanism of action for a NAMPT inhibitor ADC can be summarized in the following workflow:

Caption: General workflow of a NAMPT inhibitor ADC's mechanism of action.

Quantitative Preclinical Data

The efficacy of NAMPT inhibitor-based ADCs has been demonstrated in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Cytotoxicity

The in vitro potency of ADCs utilizing this compound and other similar NAMPT inhibitor payloads is typically evaluated across a panel of cancer cell lines with varying antigen expression. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing cytotoxic activity.

| ADC Construct | Target Antigen | Cell Line | IC50 (pM) | Reference |

| ADC-3 | c-Kit | GIST-T1 | < 3 | [7] |

| ADC-3 | c-Kit | NCI-H526 | 9 | [7] |

| ADC Construct | Target Antigen | Assay | Cell Line | EC50 (ng/mL) | 95% CI |

| αCD30-ADC (Linker 6) | CD30 | NAD Depletion | L540cy | 2.5 | (1.9-3.3) |

| αCD30-ADC (Linker 7) | CD30 | NAD Depletion | L540cy | 2.1 | (1.6-2.8) |

| αCD30-ADC (Linker 8) | CD30 | NAD Depletion | L540cy | 2.6 | (1.9-3.4) |

| αCD30-ADC (Linker 6) | CD30 | ATP Depletion | L540cy | 2.4 | (1.8-3.1) |

| αCD30-ADC (Linker 7) | CD30 | ATP Depletion | L540cy | 1.8 | (1.4-2.4) |

| αCD30-ADC (Linker 8) | CD30 | ATP Depletion | L540cy | 2.2 | (1.7-2.9) |

Data synthesized from multiple sources to provide a comparative overview.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of NAMPT inhibitor ADCs has been validated in mouse xenograft models. Key parameters include tumor growth inhibition (TGI) and complete or partial responses.

| ADC Construct | Tumor Model | Dosing | Outcome | Reference |

| ADC-3 | GIST-T1 Xenograft | 20 mg/kg, single dose i.v. | Tumor stasis | [7] |

| αCD30-ADC (Linker 8) | L540cy Xenograft | 3 mg/kg | 4/5 Complete Responses | [4] |

| C4.4a-NAMPTi-ADC | MDA-MB-453 Xenograft | 10 mg/kg, i.v., Q7Dx7 | Tumor growth inhibition (T/C = 0.39), 3/8 partial responses, 5/8 stable diseases | [8] |

| HER2-NAMPTi-ADC | MDA-MB-453 Xenograft | 10 mg/kg, i.v., Q7Dx7 | Marked tumor growth inhibition (T/C = 0.13), 7/7 partial responses | [8] |

| B7H3-NAMPTi-ADC | THP-1 AML Xenograft | Not specified | 7/8 complete tumor responses | [9] |

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the stability and exposure of the ADC. The terminal half-life is a key parameter.

| ADC Construct | Species | Dose | Terminal Half-life (days) | Reference |

| Non-binding ADC (Linker 6, DAR=8) | Rat | 1 mg/kg | ~5-8 | [4] |

| Non-binding ADC (Linker 7, DAR=8) | Rat | 1 mg/kg | ~5-8 | [4] |

| Non-binding ADC (Linker 8, DAR=8) | Rat | 1 mg/kg | ~5-8 | [4] |

| Non-binding ADC (Linker 8, DAR=10) | Rat | 1 mg/kg | 2.5 | [4] |

Signaling Pathway

The inhibition of NAMPT disrupts the primary NAD⁺ salvage pathway, which is central to cellular metabolism. The following diagram illustrates the central role of NAMPT and the impact of its inhibition.

Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the evaluation of novel ADC constructs. The following sections provide methodologies for key assays.

Cell Viability and Cytotoxicity Assay

Objective: To determine the in vitro potency of the NAMPT inhibitor ADC in antigen-expressing cancer cells.

Methodology:

-

Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in their recommended media and conditions.

-

Cell Seeding: Seed cells in 96-well plates at a density that ensures logarithmic growth during the assay period and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the NAMPT inhibitor ADC and a non-binding isotype control ADC. Add the diluted ADCs to the cells and incubate for 96 hours.[4]

-

ATP Quantification: After the incubation period, measure intracellular ATP levels using a commercially available kit, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions. Luminescence is proportional to the amount of ATP, which is an indicator of cell viability.

-

Data Analysis: Plot the luminescence signal against the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

NAD⁺/NADH-Glo™ Assay

Objective: To directly measure the pharmacodynamic effect of the NAMPT inhibitor ADC on intracellular NAD⁺ levels.

Methodology:

-

Cell Culture and Seeding: Follow the same procedure as for the cell viability assay.

-

ADC Treatment: Treat the cells with serial dilutions of the NAMPT inhibitor ADC for a specified period (e.g., 72-96 hours).

-

NAD⁺/NADH Measurement: Lyse the cells and measure the levels of NAD⁺ and NADH using a bioluminescent assay kit, such as NAD/NADH-Glo™ (Promega), following the manufacturer's protocol.

-

Data Analysis: Normalize the NAD⁺ levels to a vehicle-treated control and plot against the ADC concentration to determine the EC50 for NAD⁺ depletion.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the NAMPT inhibitor ADC in a mouse model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., GIST-T1, L540cy) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, NAMPT inhibitor ADC at various doses). Administer the treatments intravenously.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition, and the incidence of partial and complete tumor regressions.

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

The following diagram outlines a typical experimental workflow for preclinical evaluation of a NAMPT inhibitor ADC.

Caption: Preclinical evaluation workflow for a NAMPT inhibitor ADC.

Conclusion

This compound and related constructs represent a novel and promising class of payloads for antibody-drug conjugates. Their unique mechanism of action, which is not dependent on cell proliferation, offers the potential to target a broad range of cancers, including those that are slow-growing.[3][9] The preclinical data presented herein demonstrate potent and specific anti-tumor activity both in vitro and in vivo. The targeted delivery of these potent metabolic inhibitors via ADCs appears to mitigate the toxicities associated with systemic administration, thereby improving the therapeutic index.[4][5] Further research and clinical development are warranted to fully realize the potential of this innovative therapeutic strategy in oncology.

References

- 1. What are the therapeutic applications for NAMPT inhibitors? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

Intracellular NAD+ Depletion by NAMPT Inhibitor-Linker 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and DNA repair. Cancer cells, with their heightened metabolic demands, exhibit a significant reliance on the NAD+ salvage pathway, making the rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT), a compelling therapeutic target. Inhibition of NAMPT leads to the depletion of intracellular NAD+, triggering a metabolic crisis and inducing apoptosis in malignant cells.

This technical guide provides an in-depth overview of a novel therapeutic strategy involving a potent NAMPT inhibitor conjugated to a linker, herein referred to as "NAMPT inhibitor-linker 1." This molecule is a key component of an antibody-drug conjugate (ADC), a targeted therapy designed to deliver the cytotoxic payload specifically to cancer cells, thereby minimizing systemic toxicity. This document will detail the available quantitative data, experimental methodologies for its evaluation, and the core signaling pathways affected by its mechanism of action.

Data Presentation

The primary application of this compound is as a payload in an antibody-drug conjugate. The following tables summarize the quantitative data for an anti-c-Kit monoclonal antibody conjugated to this compound, referred to as ADC-3.

Table 1: In Vitro Cytotoxicity of ADC-3

| Cell Line | Target Antigen | IC50 (pM) |

| GIST-T1 | c-Kit | <3[1] |

| NCI-H526 | c-Kit | 9[1] |

Table 2: In Vivo Evaluation of ADC-3 in a GIST-T1 Xenograft Mouse Model

| Parameter | Value |

| Dosage | 20 mg/kg[1] |

| Administration Route | Intravenous (i.v.) |

| Outcome | Well-tolerated, resulted in tumor stasis |

Experimental Protocols

This section outlines detailed methodologies for the evaluation of NAMPT inhibitor-based therapies, including ADCs incorporating this compound. These protocols are based on established techniques and can be adapted for specific experimental needs.

NAMPT Enzymatic Inhibition Assay

This assay determines the in vitro potency of a compound in inhibiting the enzymatic activity of NAMPT.

-

Principle: A coupled-enzyme reaction is used to measure the production of NAD+. NAMPT catalyzes the formation of nicotinamide mononucleotide (NMN) from nicotinamide and PRPP. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a dehydrogenase to produce a detectable signal (e.g., colorimetric or fluorescent).

-

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)

-

Test compound (this compound)

-

96-well or 384-well plates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the assay buffer, recombinant NAMPT enzyme, NAM, and PRPP.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for 100% activity and a no-enzyme control for background.

-

Initiate the reaction by adding a mixture of NMNAT, ADH, and ethanol.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the signal (absorbance or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Intracellular NAD+ Level Measurement

This protocol quantifies the depletion of intracellular NAD+ following treatment with a NAMPT inhibitor.

-

Principle: Cellular NAD+ is extracted and quantified using a highly sensitive method such as high-performance liquid chromatography (HPLC) or an enzymatic cycling assay.

-

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Extraction buffer (e.g., perchloric acid or a buffer from a commercial kit)

-

Neutralization buffer

-

HPLC system with a UV detector or a commercial NAD+/NADH assay kit

-

-

Procedure (HPLC Method):

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization or scraping.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with a pre-chilled extraction buffer (e.g., 0.5 M perchloric acid) on ice.

-

Neutralize the extracts with a neutralization buffer (e.g., 3 M KOH, 0.5 M Tris).

-

Centrifuge to pellet the precipitate.

-

Analyze the supernatant using a reverse-phase HPLC system to separate and quantify NAD+. A standard curve with known concentrations of NAD+ should be run in parallel for quantification.

-

Cell Viability Assay

This assay assesses the cytotoxic effect of the this compound on cancer cells.

-

Principle: The metabolic activity of viable cells is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound or ADC-3

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent

-

Solubilization buffer (for MTT)

-

Plate reader

-

-

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with serial dilutions of the test compound for a desired period (e.g., 72-144 hours).[2]

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.

-

Principle: A luminogenic substrate containing the DEVD sequence is cleaved by active caspase-3 and -7, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.

-

Materials:

-

Cancer cell lines

-

White-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

-

-

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to attach.

-

Treat cells with the test compound for a predetermined time to induce apoptosis.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by gentle shaking.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.[3][4][5][6]

-

Signaling Pathways and Mechanisms of Action

Inhibition of NAMPT by this compound initiates a cascade of cellular events, primarily driven by the depletion of intracellular NAD+. The following diagrams, created using the DOT language, illustrate the key affected signaling pathways.

NAD+ Salvage Pathway and Inhibition

This pathway illustrates the central role of NAMPT in NAD+ biosynthesis and how its inhibition leads to NAD+ depletion.

Caption: Inhibition of the NAD+ Salvage Pathway by this compound.

Apoptosis Induction Pathway

Depletion of NAD+ triggers the intrinsic apoptotic pathway.

Caption: Induction of Apoptosis via NAD+ Depletion.

Impairment of DNA Repair and Glycolysis

NAD+ is essential for key enzymes in DNA repair and glycolysis.

Caption: Effects of NAD+ Depletion on DNA Repair and Glycolysis.

Conclusion

This compound, as a payload for antibody-drug conjugates, represents a promising strategy for the targeted therapy of cancers that are highly dependent on the NAD+ salvage pathway. The depletion of intracellular NAD+ leads to a multi-pronged attack on cancer cells, including the induction of apoptosis, impairment of DNA repair mechanisms, and disruption of cellular metabolism. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this novel anti-cancer agent. Further studies are warranted to fully elucidate the efficacy and safety profile of ADCs incorporating this compound in various cancer models.

References

- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Caspase-Glo® 3/7 Assay Protocol [promega.co.uk]

- 4. ulab360.com [ulab360.com]

- 5. bemek.co.il [bemek.co.il]

- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

An In-depth Technical Guide on NAMPT Inhibitor-Linker 1 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology due to its pivotal role in the NAD+ salvage pathway, which is essential for the high metabolic activity of cancer cells. Inhibition of NAMPT disrupts cellular metabolism and leads to cancer cell death. This technical guide provides a comprehensive overview of NAMPT inhibitor-linker 1, a key component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details its chemical properties, mechanism of action, relevant signaling pathways, and a summary of its application in cancer research, supported by quantitative data and detailed experimental protocols.

Introduction to NAMPT Inhibition in Oncology

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway, where NAMPT is the rate-limiting enzyme.[1] NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor to NAD+. NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[2] The heightened reliance of many tumors on the NAMPT-mediated salvage pathway makes it an attractive therapeutic target.[2]

Small molecule inhibitors of NAMPT have shown potent anti-tumor activity in preclinical models. However, their clinical development has been hampered by dose-limiting toxicities.[3] To overcome this challenge, a targeted delivery approach using Antibody-Drug Conjugates (ADCs) has been developed. ADCs utilize monoclonal antibodies to selectively deliver potent cytotoxic payloads to cancer cells that overexpress a specific target antigen, thereby improving the therapeutic window.[3]

This compound: A Key Component for ADC Development

This compound is a pre-conjugated molecule composed of a potent NAMPT inhibitor (the payload) and a chemical linker, designed for attachment to a monoclonal antibody.[4]

Chemical Properties

-

IUPAC Name: 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide[5]

-

Molecular Formula: C₃₆H₃₇FN₆O₆[5]

-

Molecular Weight: 668.71 g/mol [5]

-

Canonical SMILES: C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O[5]

The structure of this compound incorporates a maleimide (B117702) group on the linker, which allows for covalent attachment to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.

The NAMPT Inhibitor Payload

The cytotoxic component of this compound is a potent inhibitor of the NAMPT enzyme. Its core structure, (1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl, is designed to bind to the active site of NAMPT, preventing the conversion of nicotinamide to NMN.

Mechanism of Action

The therapeutic strategy involving this compound is realized through its incorporation into an ADC. The mechanism of action of such an ADC can be summarized in the following steps:

-

Targeting: The antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the NAMPT inhibitor payload.

-

NAMPT Inhibition: The released payload binds to the NAMPT enzyme, inhibiting its activity.

-

NAD+ Depletion: Inhibition of NAMPT leads to a rapid depletion of the intracellular NAD+ pool.

-

Metabolic Crisis and Cell Death: The reduction in NAD+ levels disrupts cellular metabolism, including glycolysis and ATP production, leading to an energy crisis and ultimately, apoptotic cell death.[2]

Signaling Pathways and Experimental Workflows

NAMPT Signaling Pathway

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the point of inhibition by the payload of this compound.

Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.

Antibody-Drug Conjugate (ADC) Mechanism of Action Workflow

The following diagram outlines the workflow of an ADC utilizing this compound, from administration to the induction of cancer cell death.

References

- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Crucial Interplay: A Technical Guide to the Structure-Activity Relationship of NAMPT Inhibitor-Linkers

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, its inhibition can trigger a metabolic crisis and induce apoptosis in cancer cells, which often exhibit heightened dependency on this pathway.[1][2] The development of potent NAMPT inhibitors has led to their exploration as payloads in Antibody-Drug Conjugates (ADCs), a strategy that promises targeted delivery to tumor cells, thereby enhancing efficacy and mitigating systemic toxicities associated with small-molecule inhibitors.[3][4]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NAMPT inhibitor-linkers, focusing on the critical interplay between the inhibitor's core structure, the chemical nature of the linker, and the overall efficacy of the resulting conjugate. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to support researchers in this dynamic field.

Quantitative Structure-Activity Relationship Data

The potency of NAMPT inhibitor-linkers is a key determinant of their therapeutic potential. The following tables summarize the in vitro enzymatic inhibitory activity (IC50 against NAMPT) and cellular potency (EC50 or IC50 in various cancer cell lines) of several NAMPT inhibitors and their linker-modified derivatives.

Table 1: In Vitro NAMPT Enzymatic Inhibition

| Compound/Inhibitor | Linker/Modification | NAMPT IC50 (nM) | Reference(s) |

| FK866 | - | 1.60 ± 0.32 | [5] |

| MS0 | - | 9.08 ± 0.90 | [5] |

| Compound 20 (HDAC dual inhibitor) | 6-carbon alkyl linker | 2 | [1] |

| Compound 11 | Biarylsulfanilamide tail group | 5 | [5] |

| DDY02 (PARP1 dual inhibitor) | Urea derivative | 10 | [6] |

| DDY11 (PARP1 dual inhibitor) | Urea derivative | 34 | [6] |

| OT-82 | - | Hematologic: 2.89 ± 0.47 | [5] |

| OT-82 | - | Non-hematologic: 13.03 ± 2.94 | [5] |

Table 2: Cellular Potency of NAMPT Inhibitors and Conjugates

| Compound/Conjugate | Cell Line | Linker Type | Cellular IC50/EC50 | Reference(s) |

| FK866 | HepG2 | - | 2.21 ± 0.21 nM | [7] |

| MS0 | HepG2 | - | 510.01 ± 162.09 nM | [7] |

| ADC-3 (anti-c-Kit) | GIST-T1 | Non-cleavable | < 7 pM | [4] |

| ADC-3 (anti-c-Kit) | NCI-H526 | Non-cleavable | 40 pM | [4] |

| ADC-4 (anti-c-Kit) | GIST-T1 | Non-cleavable | < 3 pM | [4] |

| ADC-4 (anti-c-Kit) | NCI-H526 | Non-cleavable | 9 pM | [4] |

| Compound 35a | ML2 | (pyridin-3-yl)triazole | 18 pM | [8] |

| Compound 39a | ML2 | (pyridin-3-yl)thiourea | 46 pM | [8] |

| Compound 47 | ML2 | (pyridin-3-yl)cyanoguanidine | 49 pM | [8] |

| Compound 35a | MiaPaCa-2 | (pyridin-3-yl)triazole | 0.005 nM | [8] |

The Role of the Linker in NAMPTi-ADCs

The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.[9][10] The choice between a cleavable and a non-cleavable linker has profound implications for the delivery and activation of the NAMPT inhibitor payload.[9][10]

-

Cleavable Linkers: These are designed to release the unmodified payload upon internalization into the target cell, often through enzymatic cleavage (e.g., by cathepsins) or in response to the acidic environment of the lysosome. This can result in a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[4]

-

Non-Cleavable Linkers: These linkers remain attached to the payload, and the active species is the amino acid-linker-payload catabolite generated after lysosomal degradation of the antibody.[4] This approach generally offers greater plasma stability and may reduce off-target toxicity.[10]

The physicochemical properties of the linker, such as hydrophilicity, also play a crucial role. Hydrophilic linkers can improve the solubility and reduce the aggregation of ADCs, which is particularly important when conjugating hydrophobic NAMPT inhibitor payloads.[3]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of SAR studies. Below are detailed methodologies for key assays used in the evaluation of NAMPT inhibitor-linkers.

NAMPT Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT. A common method is a coupled-enzyme assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

-

Enzyme and Substrate Preparation: Recombinant human NAMPT, nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP are prepared in the assay buffer.

-

Inhibitor Preparation: A serial dilution of the test inhibitor is prepared, typically in DMSO, and then further diluted in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the NAMPT enzyme, the test inhibitor at various concentrations, and the substrates (NAM, PRPP, and ATP). Include positive (no inhibitor) and negative (no enzyme) controls.

-

Coupled Enzyme Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD+ is then used by alcohol dehydrogenase to reduce a substrate, leading to the generation of a fluorescent or colorimetric signal.

-

Signal Detection: The fluorescence (e.g., excitation at 340 nm and emission at 460 nm) or absorbance is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the NAMPT inhibitor or ADC for a specified period (e.g., 72-144 hours). Include vehicle-treated cells as a control.

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence (wells with medium and reagent only). Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 or IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Intracellular NAD+ Level Measurement

This assay directly measures the pharmacodynamic effect of NAMPT inhibitors by quantifying the intracellular concentration of NAD+.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the NAMPT inhibitor at various concentrations and time points. After treatment, lyse the cells using an appropriate extraction buffer (e.g., acidic extraction for NAD+).

-

NAD+ Cycling Assay:

-

Add the cell lysate to a 96-well plate.

-

Add a cycling reagent mix containing alcohol dehydrogenase, a substrate (e.g., lactate), and a colorimetric or fluorometric probe.

-

The NAD+ in the sample is cyclically reduced to NADH and then re-oxidized, leading to the accumulation of a detectable product.

-

-

Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength.

-

Quantification: Generate a standard curve using known concentrations of NAD+. Determine the NAD+ concentration in the samples by interpolating from the standard curve.

-

Normalization: Normalize the NAD+ levels to the total protein concentration or cell number for each sample.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the SAR of NAMPT inhibitor-linkers.

NAMPT Signaling Pathway

Caption: The NAMPT signaling pathway and the consequences of its inhibition.

ADC-Mediated Delivery of NAMPT Inhibitor

Caption: Workflow of ADC-mediated delivery of a NAMPT inhibitor to a tumor cell.

Experimental Workflow for SAR Study

Caption: A typical experimental workflow for the SAR study of NAMPT inhibitor-linkers.

Conclusion

The development of NAMPT inhibitor-linkers for ADC applications is a promising strategy in targeted cancer therapy. A thorough understanding of the structure-activity relationships, driven by robust and reproducible experimental data, is paramount for the design of next-generation ADCs with improved therapeutic indices. This guide provides a foundational resource for researchers in this field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks. As our understanding of the intricate interplay between the inhibitor, linker, and antibody continues to evolve, so too will our ability to design more effective and safer cancer therapeutics.

References

- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Critical Role of NAMPT in Tumor Metabolism and the Therapeutic Potential of NAMPT Inhibitor-Linker 1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is an elevated dependence on the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) salvage pathway, for which nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme. This dependency makes NAMPT a compelling therapeutic target. This whitepaper provides a comprehensive overview of the role of NAMPT in tumor metabolism and explores the therapeutic strategy of targeting NAMPT using inhibitor-linker technologies, with a focus on the conceptual "NAMPT inhibitor-linker 1." We delve into the preclinical data of notable NAMPT inhibitors, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.

Introduction: The NAD+ Addiction of Cancer Cells

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, participating in a vast number of redox reactions essential for energy production through glycolysis and oxidative phosphorylation.[1] Beyond its role in bioenergetics, NAD+ is a critical substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and sirtuins, which are NAD+-dependent deacetylases that regulate gene expression and metabolic processes.[2][3]

Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD+.[1] Many tumors upregulate the NAD+ salvage pathway, which recycles nicotinamide back into NAD+, as their primary source of this vital molecule.[3] The enzyme NAMPT catalyzes the first and rate-limiting step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN).[3] Consequently, the inhibition of NAMPT presents a promising strategy to selectively starve cancer cells of NAD+, leading to metabolic catastrophe and cell death.[4]

This compound: A Targeted Approach

"this compound" represents a conceptual framework for an antibody-drug conjugate (ADC) that utilizes a potent NAMPT inhibitor as its cytotoxic payload. This approach aims to enhance the therapeutic index of NAMPT inhibition by directing the inhibitor specifically to tumor cells, thereby minimizing systemic toxicity. The construct consists of three key components:

-

A highly potent NAMPT inhibitor: The "warhead" that depletes intracellular NAD+ levels.

-

A stable linker: Connects the inhibitor to the antibody and is designed to be cleaved upon internalization into the target cell, releasing the active drug.

-

A monoclonal antibody: Targets a tumor-associated antigen, providing specificity.

This targeted delivery strategy holds the potential to overcome the dose-limiting toxicities observed with some systemic NAMPT inhibitors in early clinical trials.[5]

Preclinical Data of NAMPT Inhibitors

A number of small molecule NAMPT inhibitors have been evaluated in preclinical models, demonstrating potent anti-tumor activity across a range of cancer types. The following tables summarize key quantitative data for some of the most well-characterized NAMPT inhibitors.

Table 1: In Vitro Cytotoxicity of NAMPT Inhibitors (IC50 Values)

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| OT-82 | RS4;11 | Acute Lymphoblastic Leukemia | 0.3 | [6] |

| MV4-11 | Acute Myeloid Leukemia | 2.11 | [7] | |

| U937 | Histiocytic Lymphoma | 2.70 | [7] | |

| PER485 | B-cell Lymphoma | 1.36 | [7] | |

| MCF-7 | Breast Cancer | 37.92 | [7] | |

| U87 | Glioblastoma | 29.52 | [7] | |

| HT29 | Colorectal Cancer | 15.67 | [7] | |

| H1299 | Non-small Cell Lung Cancer | 7.95 | [7] | |

| STF-118804 | Panc-1 | Pancreatic Cancer | ~10 | [8] |

| PaTu8988t | Pancreatic Cancer | ~10 | [8] | |

| SU86.86 | Pancreatic Cancer | ~50 | [8] | |

| Panc04.03 | Pancreatic Cancer | ~100 | [8] | |

| FK866 | SW480 | Colorectal Cancer | 14.3 | [9] |

| LoVo | Colorectal Cancer | 32.7 | [9] | |

| NCI-H209 | Small Cell Lung Cancer | 0.38 - 7.2 (range) | [10] | |

| NCI-H69 | Small Cell Lung Cancer | 0.38 - 7.2 (range) | [10] | |

| H69AR | Small Cell Lung Cancer (resistant) | 0.38 - 7.2 (range) | [10] | |

| A549 | Non-small Cell Lung Cancer | 100 | [10] |

Table 2: In Vivo Efficacy of NAMPT Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |

| OT-82 | Burkitt's Lymphoma (SC xenograft) | 20 or 40 mg/kg, oral gavage, 3 weeks | Increased survival to 56% and 100% respectively | [11] |

| STF-118804 | Pancreatic Cancer (orthotopic) | Not specified | Reduced tumor size after 21 days | [12][13] |

| KPT-9274 | Renal Cell Carcinoma (786-O xenograft) | Not specified | Dose-dependent inhibition of tumor growth | [14] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of NAMPT inhibitors is the depletion of intracellular NAD+, which triggers a cascade of downstream events culminating in cancer cell death.

NAD+ Biosynthesis and the Impact of NAMPT Inhibition

The following diagram illustrates the NAD+ salvage pathway and the point of inhibition by NAMPT inhibitors.

Downstream Metabolic Consequences of NAD+ Depletion

Depletion of NAD+ has profound effects on cellular metabolism, primarily impacting glycolysis and ATP production.

Impact on NAD+-Dependent Signaling

The reduction in NAD+ levels also affects the activity of NAD+-consuming enzymes, leading to altered cellular signaling.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of NAMPT inhibitors.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of a NAMPT inhibitor on cancer cell lines and calculate the IC50 value.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the NAMPT inhibitor in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include vehicle-only control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[15]

Intracellular NAD+ Measurement

Objective: To quantify the intracellular levels of NAD+ following treatment with a NAMPT inhibitor.

Methodology (HPLC-based):

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the NAMPT inhibitor at various concentrations and for different durations.

-

Cell Lysis and Extraction:

-

Wash cells with ice-cold PBS.

-

Add ice-cold 0.5 M perchloric acid (HClO4) to lyse the cells and precipitate proteins.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet the protein debris.

-

-

Neutralization: Neutralize the supernatant containing NAD+ with a solution of potassium carbonate (K2CO3).

-

HPLC Analysis:

-

Inject the neutralized sample into a reverse-phase HPLC system.

-

Separate NAD+ from other cellular components using an appropriate mobile phase gradient.

-

Detect NAD+ using a UV detector at 260 nm.

-

-

Quantification: Determine the concentration of NAD+ by comparing the peak area to a standard curve generated with known concentrations of NAD+. Normalize the NAD+ levels to the total protein concentration of the cell lysate.[16]

Western Blot Analysis

Objective: To assess the expression levels of key proteins involved in the NAMPT signaling pathway and apoptosis.

Methodology:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NAMPT, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a NAMPT inhibitor in a preclinical animal model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously or orthotopically implant human cancer cells into the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer the NAMPT inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI).[18]

Conclusion and Future Directions

The targeting of NAMPT represents a highly promising therapeutic strategy for a wide range of cancers due to their metabolic vulnerability and dependence on the NAD+ salvage pathway. The development of NAMPT inhibitor-linker technologies, such as the conceptual "this compound," offers the potential to enhance the efficacy and safety of this therapeutic approach. The preclinical data for existing NAMPT inhibitors are encouraging, demonstrating potent anti-tumor activity both in vitro and in vivo.

Future research should focus on the identification of predictive biomarkers to select patients most likely to respond to NAMPT inhibitor therapy. Furthermore, the exploration of combination therapies, where NAMPT inhibitors are used in conjunction with other anti-cancer agents, may lead to synergistic effects and overcome potential resistance mechanisms. The continued development and clinical translation of novel NAMPT inhibitors and targeted delivery systems will be crucial in realizing the full therapeutic potential of this exciting area of cancer metabolism research.

References

- 1. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Lynchpin of Cancer Cell Energetics: A Technical Guide to the Role of NAMPT in Malignant Survival

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical enzyme in the survival and proliferation of cancer cells. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, NAMPT plays a pivotal role in maintaining the high energetic and metabolic demands of malignant cells. This technical guide provides an in-depth exploration of the multifaceted role of NAMPT in cancer cell survival, detailing its enzymatic function, its influence on key signaling pathways, and its validation as a therapeutic target. This document summarizes quantitative data on NAMPT inhibitor efficacy, provides detailed experimental protocols for its study, and visualizes complex biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Central Role of NAMPT in Cancer Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for ATP and biosynthetic precursors to fuel their rapid proliferation and survival.[1] A key molecule supporting these altered metabolic needs is NAD+, a critical coenzyme for a multitude of cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[2] Mammalian cells synthesize NAD+ through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[3] Many cancer types demonstrate a heightened reliance on the salvage pathway, making the rate-limiting enzyme, NAMPT, a bottleneck for NAD+ production and, consequently, a compelling target for anticancer therapy.[4][5]

Overexpression of NAMPT has been documented in a wide range of human malignancies, including colorectal, breast, ovarian, prostate, and hematological cancers, and often correlates with poorer prognosis and resistance to conventional therapies.[6][7][8] By catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), NAMPT ensures a steady supply of NAD+ to fuel NAD+-dependent enzymes that are crucial for cancer cell survival. These include sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and various dehydrogenases involved in energy metabolism and redox balance.[9]

NAMPT-Mediated Signaling Pathways in Cancer Cell Survival

The influence of NAMPT on cancer cell survival extends beyond its fundamental role in energy metabolism. By modulating intracellular NAD+ levels, NAMPT orchestrates a complex network of signaling pathways that govern DNA repair, oxidative stress resistance, and apoptosis.

The NAMPT-NAD+-SIRT1 Axis

Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide array of cellular processes. SIRT1, in particular, is a key downstream effector of NAMPT activity. In several cancer models, NAMPT-derived NAD+ activates SIRT1, which in turn deacetylates and modulates the activity of various transcription factors and proteins involved in cell proliferation and survival, such as p53, NF-κB, and FOXO proteins.[4] For instance, in colorectal cancer, a positive feedback loop involving c-Myc, NAMPT, and SIRT1 has been shown to drive tumor progression.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: NAMPT Inhibitor-Linker 1 and its Target Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NAMPT inhibitor-linker 1, a key component in the development of novel antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details its target cell lines, quantitative efficacy data, the underlying signaling pathways, and the experimental protocols utilized for its evaluation.

Introduction to NAMPT Inhibition and Antibody-Drug Conjugates

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism, DNA repair, and various signaling processes.[1][2] Cancer cells, due to their high metabolic and proliferative rates, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer drug development.[1][2]

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. "this compound" is a drug-linker conjugate designed for ADCs, where a potent NAMPT inhibitor acts as the cytotoxic payload.[3] This allows for the targeted delivery of the NAMPT inhibitor to cancer cells expressing a specific surface antigen recognized by the antibody component of the ADC, thereby minimizing systemic toxicity.

Target Cell Lines and In Vitro Efficacy of ADC-3

"this compound" is a constituent of the antibody-drug conjugate ADC-3 , which utilizes an anti-c-Kit monoclonal antibody to target cancer cells expressing the c-Kit receptor. The c-Kit proto-oncogene encodes a transmembrane receptor tyrosine kinase and is a known driver in various malignancies, including gastrointestinal stromal tumors (GIST).[4][5]

The in vitro cytotoxic activity of ADC-3 has been evaluated against c-Kit expressing cancer cell lines. The data clearly demonstrates the high potency of this ADC in these specific cell lines.

Table 1: In Vitro Cytotoxicity of ADC-3 (containing this compound)

| Cell Line | Cancer Type | Target Antigen | IC50 (pM) |

| GIST-T1 | Gastrointestinal Stromal Tumor | c-Kit | < 3 |

| NCI-H526 | Small Cell Lung Cancer | c-Kit | 9 |

Data sourced from MCE.[3]

Signaling Pathways Modulated by NAMPT Inhibition

Inhibition of NAMPT by the payload of ADC-3 leads to the depletion of intracellular NAD+, which in turn affects a multitude of downstream signaling pathways critical for cancer cell survival and proliferation.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a NAMPT inhibitor ADC in target cell lines.

Principle: This protocol is based on a luciferin-luciferase-based ATP detection assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The amount of ATP is directly proportional to the number of viable cells.

Materials:

-

GIST-T1 and NCI-H526 cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC-3 (containing this compound)

-

96-well, white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of ADC-3 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC-3 to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without ADC as a vehicle control.

-

Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the average background luminescence from all readings.

-

Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

NAD+ and ATP Level Measurement

Objective: To quantify the intracellular levels of NAD+ and ATP following treatment with a NAMPT inhibitor ADC.